Thermal Stability: A 38 °C Higher Melting Point Differentiates the 5‑Carbohydrazide from Its 2‑Isomer
1‑Methyl‑1H‑imidazole‑5‑carbohydrazide exhibits a melting point of 186–187 °C , whereas the positional isomer 1‑methyl‑1H‑imidazole‑2‑carbohydrazide has a predicted melting point of approximately 148.8 °C [1]. This represents a difference of roughly 38 °C. The higher melting point of the 5‑isomer is attributed to stronger intermolecular hydrogen bonding afforded by the specific orientation of the hydrazide group. In a comparative context, the unsubstituted 1H‑imidazole‑5‑carbohydrazide has an estimated melting point of 162.8 °C [2], which is 23–24 °C lower than the N‑methylated target compound, indicating that both the methyl group and its 5‑position contribute to thermal stability.
| Evidence Dimension | Melting point (thermal stability) |
|---|---|
| Target Compound Data | 186 °C – 187 °C (experimental) |
| Comparator Or Baseline | 1‑Methyl‑1H‑imidazole‑2‑carbohydrazide (148.8 °C predicted); 1H‑imidazole‑5‑carbohydrazide (162.8 °C predicted) |
| Quantified Difference | +37.2 °C vs. 2‑isomer; +23.2 °C vs. unsubstituted analog |
| Conditions | Experimental (ABCR GmbH, chemsrc) and predicted (EPI Suite) melting points |
Why This Matters
A higher melting point indicates greater thermal robustness during storage, handling, and reaction work-up, reducing the risk of decomposition or unintended phase changes in synthetic workflows.
- [1] ChemChart. 1-methyl-1H-imidazole-2-carbohydrazide (33543-79-2) — Predicted Properties. View Source
- [2] Pharmasea ChemSpider. 1H-Imidazole-5-carbohydrazide — Predicted Melting Point. View Source
